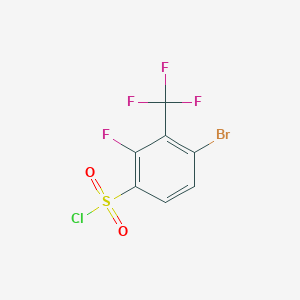

Ethyl (4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)carbamate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

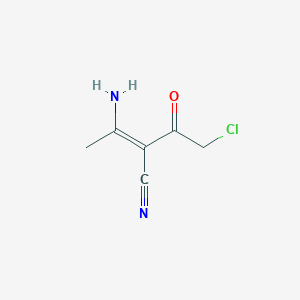

Ethyl (4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)carbamate is a compound that belongs to the class of organic compounds known as N-phenylureas . It is structurally characterized by a phenyl group linked to one nitrogen atom of a urea group . It is offered by Benchchem for CAS No. 1797558-01-0.

Synthesis Analysis

The synthesis of similar compounds often involves the reaction of hydrazonoyl halides with alkyl carbothioates . The solid is gathered and crystallized from ethanol, yielding a product that can be characterized by IR spectroscopy and NMR .Molecular Structure Analysis

Thiazoles, which include the thiazole ring present in this compound, are planar and their aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton . The molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms .Chemical Reactions Analysis

Thiazoles, like the one present in this compound, have been found to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom . The reactivity of thiazoles is influenced by the substituents on the thiazole ring .Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine . It is clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .科学研究应用

Antimicrobial Activity

Scientific Field:

Microbiology and pharmacology

Summary:

Ethyl (4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)carbamate exhibits potent antimicrobial properties. It has been investigated as a potential drug candidate against various bacterial and fungal pathogens.

Methods and Experimental Procedures:

Researchers typically perform in vitro assays to evaluate the compound’s antimicrobial activity. These include:

Results:

Ethyl (4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)carbamate effectively inhibits the growth of both Gram-positive and Gram-negative bacteria, as well as certain fungi. Quantitative data on MIC values and zone diameters provide insights into its efficacy .

Anti-Inflammatory Activity

Scientific Field:

Pharmacology and immunology

Summary:

The compound displays anti-inflammatory effects by modulating immune responses and reducing inflammation.

Methods and Experimental Procedures:

Results:

Ethyl (4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)carbamate reduces inflammation in animal models and suppresses cytokine production. Its anti-inflammatory activity is comparable to standard drugs like ibuprofen .

Corrosion Inhibition

Scientific Field:

Materials science and corrosion engineering

Summary:

The compound acts as a corrosion inhibitor for mild steel in acidic environments.

Methods and Experimental Procedures:

Results:

Ethyl (4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)carbamate significantly inhibits mild steel corrosion, with an efficiency of up to 96.06% at a specific concentration .

未来方向

Thiazoles have been the subject of much research due to their diverse biological activities . Future research may focus on the design and development of different thiazole derivatives to act as potent drug molecules with lesser side effects . The development of novel scaffolds of triazole-pyrimidine-based compounds can potentially be developed as neuroprotective and anti-neuroinflammatory agents .

属性

IUPAC Name |

ethyl N-[4-[2-(pyridin-3-ylamino)-1,3-thiazol-4-yl]phenyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4O2S/c1-2-23-17(22)20-13-7-5-12(6-8-13)15-11-24-16(21-15)19-14-4-3-9-18-10-14/h3-11H,2H2,1H3,(H,19,21)(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZTSWPYWLNAJSO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC1=CC=C(C=C1)C2=CSC(=N2)NC3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl (4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)carbamate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 2-[(4-chlorobenzyl)(methylsulfonyl)amino]benzoate](/img/structure/B2624365.png)

![(E)-N-[(4-Morpholin-4-ylthian-4-yl)methyl]-2-phenylethenesulfonamide](/img/structure/B2624367.png)

![4-[2-hydroxy-3-(4-propanoylphenoxy)propyl]-N,N-dimethylpiperazine-1-sulfonamide](/img/structure/B2624369.png)

![N-(2-chlorobenzyl)-2-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2624371.png)

![3-((3-methylbut-2-en-1-yl)thio)-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B2624372.png)

![N-(5-((imidazo[1,2-a]pyridin-2-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2624377.png)

![N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-[(2,4,5-trichlorophenyl)sulfanyl]acetamide](/img/structure/B2624378.png)

![Ethyl 5-[3-(4-chlorophenyl)sulfonylpropanoylamino]-3-methylthiophene-2-carboxylate](/img/structure/B2624380.png)

![Ethyl 2-[[1-(furan-2-carbonylamino)-2-(4-methylphenyl)-2-oxoethyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2624385.png)